molecular formula C21H21F3N4OS B2408173 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 422532-81-8

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2408173
CAS No.: 422532-81-8
M. Wt: 434.48
InChI Key: AFDMHRDZRJTGLF-UHFFFAOYSA-N
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Description

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that belongs to the class of quinazoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves several steps, typically starting with the preparation of the quinazoline core. Common synthetic methods for quinazoline derivatives include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . The specific synthetic route for this compound may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is not well-documented. based on the known activities of quinazoline derivatives, it is likely to interact with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its specific structural features, such as the trifluoromethyl group, which can impart unique physicochemical properties and biological activities. The presence of the butylamino group and the sulfanyl linkage also contributes to its distinctiveness compared to other quinazoline derivatives.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMHRDZRJTGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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